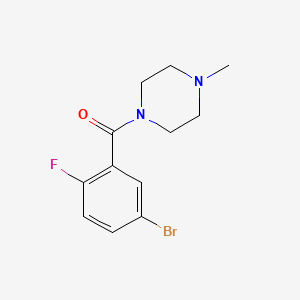![molecular formula C19H19N5O2 B15062253 L-Valine, N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methylene]-(9CI)](/img/structure/B15062253.png)
L-Valine, N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methylene]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) is a complex organic compound with a molecular formula of C25H31N5O3 It is a derivative of L-Valine, an essential amino acid, and features a tetrazole ring attached to a biphenyl structure
Métodos De Preparación
The synthesis of L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) involves several steps. One common synthetic route includes the following steps:
Formation of the Biphenyl Tetrazole Intermediate: The biphenyl tetrazole intermediate is synthesized by reacting 4-bromobiphenyl with sodium azide in the presence of a copper catalyst to form the tetrazole ring.
Coupling with L-Valine: The intermediate is then coupled with L-Valine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Pharmaceutical Research: It is used in the development of new pharmaceuticals, particularly in the design of angiotensin II receptor antagonists.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) involves its interaction with specific molecular targets. The tetrazole ring and biphenyl structure allow the compound to bind to angiotensin II receptors, inhibiting their activity. This inhibition can lead to various physiological effects, such as vasodilation and reduced blood pressure. The compound’s molecular targets include angiotensin II type 1 receptors (AT1 receptors), and its pathways involve the renin-angiotensin system.
Comparación Con Compuestos Similares
L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) can be compared with other similar compounds, such as:
Valsartan: A well-known angiotensin II receptor antagonist with a similar biphenyl tetrazole structure.
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action but different structural features.
Irbesartan: A compound with a similar therapeutic application but distinct chemical structure.
The uniqueness of L-Valine, N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methylene]-(9CI) lies in its specific structural modifications, which may confer unique pharmacological properties and potential advantages in therapeutic applications.
Propiedades
Fórmula molecular |
C19H19N5O2 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
(2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylideneamino]butanoic acid |
InChI |
InChI=1S/C19H19N5O2/c1-12(2)17(19(25)26)20-11-13-7-9-14(10-8-13)15-5-3-4-6-16(15)18-21-23-24-22-18/h3-12,17H,1-2H3,(H,25,26)(H,21,22,23,24)/t17-/m0/s1 |
Clave InChI |
XSHSVBJLNJNRJC-KRWDZBQOSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)N=CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 |
SMILES canónico |
CC(C)C(C(=O)O)N=CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


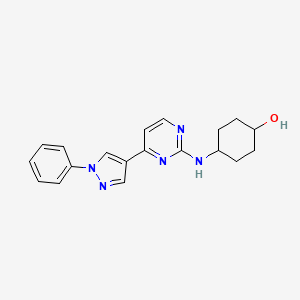
![tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062186.png)
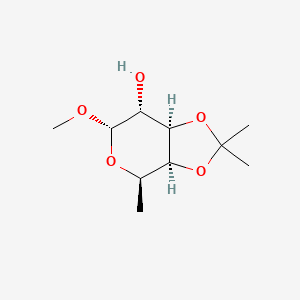
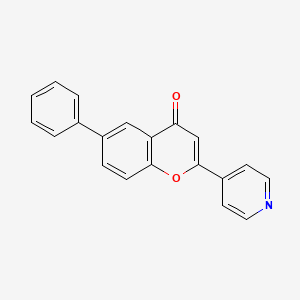
![(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methyl acetate](/img/structure/B15062200.png)
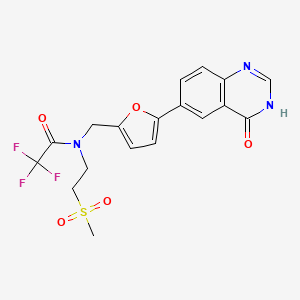
![3-(6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-yloxy)-4-methylbenzoic acid](/img/structure/B15062226.png)
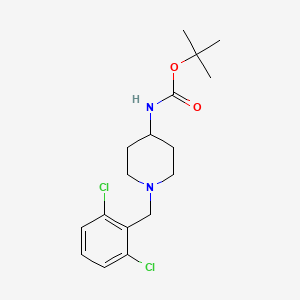
![Ethyl [dimethyl(phenyl)silyl]phenylcarbamate](/img/structure/B15062236.png)
![ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate](/img/structure/B15062241.png)
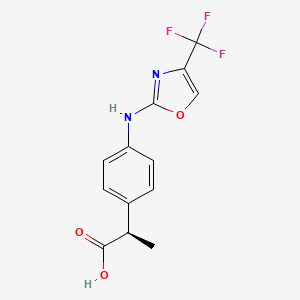
![2-([1,1'-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene](/img/structure/B15062268.png)

